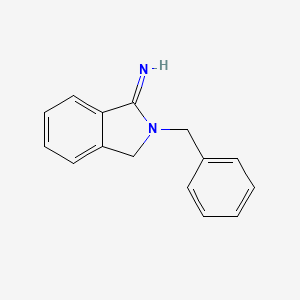

2-Benzylisoindolin-1-imine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-3H-isoindol-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c16-15-14-9-5-4-8-13(14)11-17(15)10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHDDLAIQJIRFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Functionalization Strategies of the 2 Benzylisoindolin 1 Imine Scaffold

N-Substitution and Heterocyclic Ring System Modifications

The nitrogen atom of the isoindoline (B1297411) ring and the exocyclic imine nitrogen in 2-benzylisoindolin-1-imine offer reactive sites for substitution, which can significantly alter the molecule's properties.

N-Substitution: The benzyl (B1604629) group at the N-2 position can be replaced or modified. While direct displacement might be challenging, strategies involving de-benzylation followed by re-alkylation or arylation can introduce a variety of substituents. This allows for the tuning of steric and electronic properties. For instance, replacing the benzyl group with other alkyl or aryl moieties can influence the compound's solubility, reactivity, and biological activity.

Heterocyclic Ring System Modifications: The core isoindoline ring system can be altered through various synthetic transformations. Ring-expansion or contraction reactions can lead to novel heterocyclic frameworks. For example, reactions that involve cleavage of one of the ring bonds followed by recyclization with a different reagent can introduce new heteroatoms or change the ring size. Modifications can also involve annulation, where an additional ring is fused to the existing isoindoline structure.

| Modification Strategy | Reagents and Conditions (Illustrative) | Resulting Structure |

| N-Alkylation/Arylation | 1. Debenzylation (e.g., catalytic hydrogenation) 2. Alkyl/Aryl halide, Base | 2-R-isoindolin-1-imine (R = new substituent) |

| Ring Annulation | Dienophile, Heat or Lewis Acid | Fused polycyclic isoindoline derivative |

Functionalization at Specific Carbon and Nitrogen Positions (e.g., 3-position)

The carbon atom at the 3-position of the isoindolin-1-imine scaffold is a key site for introducing functional groups, which can lead to a diverse range of derivatives.

The C-3 position is adjacent to the imine double bond and the benzene (B151609) ring, making it susceptible to various chemical transformations. Introduction of substituents at this position can be achieved through several methods, including:

Deprotonation and Alkylation: Treatment with a strong base can generate a carbanion at the C-3 position, which can then react with electrophiles such as alkyl halides to introduce new carbon-carbon bonds.

Oxidative Functionalization: In the presence of an appropriate oxidizing agent, the C-3 position can be hydroxylated or otherwise functionalized.

Palladium-Catalyzed Cross-Coupling: If a suitable leaving group is introduced at the C-3 position (e.g., a halide), palladium-catalyzed cross-coupling reactions can be employed to form bonds with aryl, vinyl, or alkynyl groups.

The exocyclic imine nitrogen can also be a site for functionalization, for instance, through coordination with metal centers or by reaction with specific electrophiles, although this is less common than C-3 functionalization.

| Functionalization Site | Reaction Type | Example Reagents | Potential Product |

| C-3 Position | Alkylation | LDA, Alkyl halide | 3-Alkyl-2-benzylisoindolin-1-imine |

| C-3 Position | Arylation (via cross-coupling) | Arylboronic acid, Pd catalyst | 3-Aryl-2-benzylisoindolin-1-imine |

| Imine Nitrogen | Coordination | Metal salt (e.g., ZnCl₂) | Metal complex of the imine |

Formation of Fused and Spirocyclic Systems

The this compound scaffold can serve as a building block for the synthesis of more complex molecular architectures, including fused and spirocyclic systems.

Fused Systems: These are formed when a new ring shares two atoms with the original isoindoline ring. This can be achieved through intramolecular cyclization reactions where a functional group on a substituent at the N-2 or C-3 position reacts with a part of the isoindoline core. Another approach is through cycloaddition reactions, where the imine or the aromatic part of the scaffold acts as a dienophile or diene. For instance, an intramolecular Diels-Alder reaction could be designed by introducing a diene-containing substituent on the benzyl group.

Spirocyclic Systems: In these systems, a new ring is attached to the isoindoline scaffold at a single atom, the spiro center. The C-3 position is a common spiro center. Spirocyclic compounds can be synthesized via intramolecular cyclization of a substrate with a suitable tether attached to the C-3 position. Another method involves the reaction of the isoindoline-1-imine with a bifunctional reagent that can form a new ring at the C-3 position. For example, a [3+2] cycloaddition reaction between an azomethine ylide generated from the imine and a suitable dipolarophile can lead to spiro-pyrrolidine derivatives.

| System Type | Synthetic Strategy | Key Intermediate/Reaction | Example Product |

| Fused System | Intramolecular Cyclization | N- or C-3 substituted isoindoline with a reactive tether | Polycyclic fused isoindoline |

| Fused System | Diels-Alder Reaction | Isoindolin-1-imine as dienophile | Annelated isoindoline derivative |

| Spirocyclic System | [3+2] Cycloaddition | Azomethine ylide from the imine | Spiro[isoindoline-3,2'-pyrrolidine] derivative |

Generation of Core-Extended Chromophores

Modification of the this compound scaffold can lead to the formation of core-extended chromophores with interesting photophysical properties. By extending the π-conjugated system of the molecule, its absorption and emission wavelengths can be tuned, making such derivatives potentially useful as fluorescent dyes or in materials science.

Strategies for creating core-extended chromophores include:

Introduction of Aromatic Substituents: Attaching aromatic or heteroaromatic groups at the C-3 position or on the benzene ring of the isoindoline core through cross-coupling reactions extends the π-system.

Formation of Fused Aromatic Systems: Annulation of additional aromatic rings to the isoindoline scaffold creates larger, planar, and more conjugated systems.

Introduction of Vinylic or Ethynylic Linkers: Connecting the isoindoline core to other chromophoric units via conjugated linkers can lead to significant shifts in the absorption and emission spectra.

| Chromophore Extension Strategy | Method | Expected Photophysical Change |

| Arylation at C-3 | Suzuki or Stille coupling | Bathochromic shift in absorption/emission |

| Annulation of Aromatic Rings | Intramolecular cyclization/aromatization | Enhanced fluorescence quantum yield |

| Conjugated Linker Introduction | Wittig or Sonogashira coupling | Tunable electronic properties |

Stereoselective Derivatization Approaches

The introduction of chirality into the this compound scaffold is of great interest for applications in asymmetric synthesis and medicinal chemistry. Stereoselective derivatization can be achieved through several approaches.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule, for example, by replacing the benzyl group with a chiral amine-derived substituent. This auxiliary can direct the stereochemical outcome of subsequent reactions, such as alkylation at the C-3 position, and can be removed afterward.

Chiral Catalysis: Enantioselective reactions can be carried out using a chiral catalyst. For instance, a chiral Lewis acid could coordinate to the imine nitrogen and direct the nucleophilic attack to one face of the C=N double bond. This would lead to the formation of a chiral center at the C-1 position upon reduction or addition. Similarly, asymmetric alkylation at the C-3 position can be achieved using a chiral phase-transfer catalyst.

Diastereoselective Reactions: If a stereocenter already exists in the molecule, new stereocenters can be introduced with high diastereoselectivity. For example, if a chiral substituent is present on the benzyl group, it can influence the stereochemical course of reactions at the isoindoline core.

| Stereoselective Approach | Method | Outcome |

| Chiral Auxiliary | Attachment of a chiral group at N-2 | Diastereoselective functionalization at C-3 |

| Chiral Catalyst | Asymmetric reduction of the imine | Enantiomerically enriched 1-aminoisoindoline |

| Chiral Catalyst | Asymmetric addition to the imine | Enantiomerically enriched 1-substituted-1-aminoisoindoline |

Analytical and Spectroscopic Characterization Methodologies for 2 Benzylisoindolin 1 Imine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Benzylisoindolin-1-imine is expected to exhibit distinct signals corresponding to the aromatic protons of the isoindoline (B1297411) and benzyl (B1604629) moieties, as well as the methylene (B1212753) protons of the benzyl group. The aromatic region would likely show complex multiplets for the four protons on the isoindoline benzene (B151609) ring and the five protons on the benzyl ring. A characteristic singlet or a pair of diastereotopic doublets would be expected for the benzylic methylene (CH₂) protons, typically in the range of 4.0-5.5 ppm. For a closely related compound, (E)-2-Benzyl-3-(2-phenylethenyl)isoindolin-1-one, the benzylic protons appear as two distinct doublets at 4.22 and 5.33 ppm, indicating they are diastereotopic beilstein-journals.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum would be characterized by signals for the imine carbon (C=N) and the carbonyl carbon (C=O) of its tautomeric form, the isoindolinone, which typically resonate at low field (around 150-170 ppm) semanticscholar.org. A study on 3-iminoisoindolinone (B67203) derivatives confirms the presence of the imino tautomer in solution by comparison of ¹³C NMR chemical shifts researchgate.net. The aromatic carbons would appear in the typical range of 120-145 ppm, while the benzylic methylene carbon signal would be expected around 40-50 ppm. For (E)-2-Benzyl-3-(2-phenylethenyl)isoindolin-1-one, the benzylic carbon resonates at 44.1 ppm and the carbonyl carbon at 168.0 ppm beilstein-journals.org.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, particularly within the aromatic rings. HSQC would correlate each proton signal to its directly attached carbon atom. HMBC is crucial for identifying long-range (2-3 bond) correlations, for instance, between the benzylic protons and the quaternary carbons of the isoindoline core, which is vital for confirming the connectivity of the benzyl group to the nitrogen atom.

Table 5.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Experimental Data for a Related Compound.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental Data for (E)-2-Benzyl-3-(2-phenylethenyl)isoindolin-1-one (¹³C, ppm) beilstein-journals.org |

| Benzylic CH₂ | ~4.0 - 5.5 | ~40 - 50 | 44.1 |

| Aromatic CH (Isoindoline) | ~7.0 - 8.0 | ~120 - 135 | 123.2, 123.8, 128.7, 131.7 |

| Aromatic CH (Benzyl) | ~7.2 - 7.5 | ~127 - 130 | 127.5, 128.6 (2C), 128.7 (2C) |

| Quaternary C (Isoindoline) | - | ~130 - 145 | 131.8, 144.5 |

| Quaternary C (Benzyl) | - | ~135 - 140 | 137.4 |

| Imine C=N | - | ~150 - 165 | - |

| Carbonyl C=O (Tautomer) | - | ~165 - 170 | 168.0 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic absorption band for the C=N stretching vibration of the imine group, typically in the range of 1690-1640 cm⁻¹. The presence of its tautomer, 2-benzylisoindolin-1-one (B2481375), would be indicated by a strong carbonyl (C=O) stretching band around 1700-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The benzylic C-H stretching would be observed around 2950-2850 cm⁻¹. The study of polycyclic aromatic nitrogen heterocycles shows that nitrogen substitution can enhance the total integrated infrared intensity in the 1600-1100 cm⁻¹ region researchgate.net.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful for identifying the key functional groups. The aromatic ring vibrations and the C=N stretching are expected to give rise to strong signals in the Raman spectrum.

Table 5.2: Expected Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=N (Imine) | Stretching | 1690 - 1640 |

| C=O (Lactam Tautomer) | Stretching | 1700 - 1680 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aliphatic C-H (Benzylic) | Stretching | 2950 - 2850 |

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

MS and HRMS: High-resolution mass spectrometry (HRMS) is essential for the accurate determination of the molecular formula by providing a precise mass measurement of the molecular ion. For this compound (C₁₅H₁₄N₂), the expected exact mass can be calculated and compared with the experimental value.

Fragmentation Pattern: The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzyl group, leading to a prominent peak corresponding to the benzyl cation (m/z 91) or a radical. Another significant fragmentation could be the loss of the benzyl group from the molecular ion. The isoindolin-1-imine core would also undergo characteristic fragmentation. The fragmentation of molecules can occur through various processes like homolytic or heterolytic cleavage of bonds wikipedia.org.

GC-MS and LC-MS: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are useful for the analysis of the compound in complex mixtures and for confirming its purity. LC-MS is particularly suitable for this compound, given its likely polarity and thermal sensitivity. These hyphenated techniques provide both the retention time from the chromatography and the mass spectrum of the compound.

Table 5.3: Predicted Key Mass Spectrometry Fragments for this compound.

| Fragment Ion | m/z (Nominal) | Possible Structure/Origin |

| [M]⁺ | 222 | Molecular Ion |

| [M - C₇H₇]⁺ | 131 | Loss of benzyl radical |

| [C₇H₇]⁺ | 91 | Benzyl cation |

| [C₈H₆N]⁺ | 116 | Fragment from the isoindoline core |

X-ray Diffraction Studies for Solid-State Structure Elucidation

Table 5.4: Expected Structural Information from X-ray Diffraction of this compound.

| Structural Parameter | Expected Information |

| Bond Lengths | Precise measurement of C=N, C-N, C-C, and C-H bond distances. |

| Bond Angles | Determination of the geometry around the imine nitrogen and other atoms. |

| Torsion Angles | Information on the conformation and relative orientation of the benzyl and isoindoline groups. |

| Intermolecular Interactions | Identification of π-π stacking, C-H···π, or other non-covalent interactions governing the crystal packing. |

| Tautomeric Form | Unambiguous identification of the dominant tautomer (imine vs. enamine) in the solid state. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions in the UV region due to π → π* and potentially n → π* transitions associated with the aromatic systems and the imine group.

The conjugated system of the isoindoline core and the benzyl group will give rise to intense π → π* transitions. The imine group contains a nitrogen atom with a lone pair of electrons, which can lead to a weaker n → π* transition at a longer wavelength compared to the π → π* transitions. Studies on related isoindole derivatives show strong absorptions in the 350-425 nm region nih.gov. The position and intensity of these absorption bands can be influenced by the solvent polarity. The absorption spectra of polyimides with conjugated moieties exhibit strong bands attributed to π-π* transitions researchgate.net.

Table 5.5: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy.

| Electronic Transition | Associated Chromophore | Expected Wavelength Region | Relative Intensity |

| π → π | Aromatic rings, C=N | 200 - 400 nm | High |

| n → π | C=N (lone pair on N) | > 300 nm | Low |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-benzylisoindolin-1-imine, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic properties that are fundamental to its reactivity.

DFT studies on related heterocyclic systems have demonstrated that the geometry of the molecule, including bond lengths and angles, can be optimized to find the most stable conformation. From this optimized geometry, various electronic properties can be calculated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the π-system of the isoindoline (B1297411) core and the imine nitrogen, while the LUMO may be distributed over the aromatic rings. The benzyl (B1604629) group can also influence the electronic properties through steric and electronic effects.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital for accepting electrons. |

| HOMO-LUMO Gap | 4.6 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.5 D | Provides insight into the overall polarity of the molecule. |

| Mulliken Atomic Charges | N(imine): -0.4 e | Highlights the distribution of charge across the atoms in the molecule. |

| C(imine): +0.3 e |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds.

Molecular Modeling and Simulation Approaches (e.g., Transition State Analysis)

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and to investigate the mechanisms of chemical reactions. For this compound, these methods can be used to explore its conformational landscape and to model its formation or subsequent reactions.

Transition state analysis is a key application of molecular modeling that allows for the determination of the energy barrier of a reaction. The formation of this compound from 2-benzylisoindolin-1-one (B2481375) and an amine, for instance, would proceed through a series of intermediates and transition states. Computational methods can be used to locate the geometry of the transition state and calculate its energy relative to the reactants and products. This information is vital for understanding the reaction kinetics.

Molecular dynamics (MD) simulations can also provide insights into the behavior of this compound in different environments, such as in various solvents or in the presence of a biological target. These simulations track the movements of atoms over time, offering a dynamic picture of molecular interactions.

Prediction of Reaction Outcomes and Selectivity

Computational methods are increasingly used to predict the outcomes and selectivity of chemical reactions. For this compound, theoretical calculations can help predict its reactivity towards various reagents. For example, the sites most susceptible to nucleophilic or electrophilic attack can be identified by examining the distribution of electrostatic potential and the frontier molecular orbitals.

In reactions where multiple products can be formed, computational analysis of the transition state energies for the different reaction pathways can predict which product is likely to be favored. For instance, if this compound were to undergo a cycloaddition reaction, computational modeling could predict the stereoselectivity and regioselectivity of the reaction.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure with biological activity, can also be developed using computationally derived descriptors. For a series of related isoindolin-1-imine derivatives, these models could predict their biological efficacy based on their electronic and steric properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a chemically intuitive picture of bonding and electron distribution in a molecule. It partitions the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) units, which correspond to the familiar Lewis structure representation.

For this compound, NBO analysis can provide detailed information about:

Hybridization and Bonding: It can determine the hybridization of atomic orbitals involved in forming the sigma and pi bonds within the molecule.

Atomic Charges: NBO analysis provides a more robust calculation of atomic charges compared to Mulliken population analysis.

Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). These interactions are crucial for understanding hyperconjugation and resonance effects that contribute to molecular stability.

For the imine functionality in this compound, NBO analysis could reveal significant interactions between the lone pair of the imine nitrogen and the antibonding orbitals of adjacent bonds, which would influence the reactivity of the C=N double bond.

Table 2: Illustrative NBO Analysis Data for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N(imine) | π(C=N) | 25.8 | Lone pair delocalization into the imine π-system. |

| π(C=C)ring | π(C=N) | 8.2 | Conjugative interaction with the aromatic ring. |

| σ(C-H)benzyl | σ*(N-C)iso | 1.5 | Hyperconjugative stabilization. |

Note: The values in this table are hypothetical and serve to illustrate the types of insights gained from NBO analysis.

Applications in Advanced Organic Synthesis

2-Benzylisoindolin-1-imine as a Versatile Synthetic Building Block and Intermediate

This compound serves as a versatile precursor in a variety of chemical transformations, enabling the synthesis of a diverse array of organic molecules. The reactivity of its imine bond is central to its synthetic utility, allowing for nucleophilic additions, cycloadditions, and reductions. This adaptability makes it a cornerstone in the assembly of more complex structures. For instance, the γ-lactam moiety is a crucial synthon for numerous valuable chiral drugs.

The strategic importance of such building blocks is underscored by their application in the development of therapeutics. The versatility of lactams like the core structure of this compound is demonstrated by their use as model substrates in the development of numerous transition metal-catalyzed reactions.

Precursors in the Synthesis of Complex Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals, making their synthesis a primary focus of organic chemistry. rsc.org this compound and related imine derivatives are pivotal precursors for constructing these complex scaffolds. Cycloaddition reactions involving in situ generated benzynes with imines provide a powerful pathway to synthesize diverse nitrogen-containing heterocyclic compounds. rsc.org This approach is attractive due to its step-economical nature and ability to proceed under transition-metal-free conditions. rsc.org

The synthesis of these heterocycles often leverages the reactivity of the imine functionality. For example, substituted maleic anhydrides can react with imines to form polycyclic lactam products in a single step. nih.gov Cyclic imines, such as dihydroisoquinolines, which share structural similarities with the isoindoline (B1297411) core, exhibit high reactivity in these annulation reactions. nih.gov

Alkaloids represent a large and diverse group of naturally occurring compounds, many of which possess significant physiological activity. nih.gov Imines, including structures related to this compound, are key intermediates in the synthesis of various classes of alkaloids.

Isoquinoline (B145761) Alkaloids: This major class of alkaloids, derived from tyrosine or phenylalanine, features an isoquinoline nucleus as their basic structural framework. nih.gov The synthesis of isoquinoline alkaloids often involves the formation and subsequent transformation of imine intermediates.

Indole (B1671886) Alkaloids: These alkaloids are characterized by the presence of an indole ring system. The construction of complex indole-based structures can utilize imine chemistry for the introduction of nitrogen and the formation of key ring systems.

Phenanthrene Lactam Alkaloids: The synthesis of these complex alkaloids can be envisioned through pathways that involve the formation and cyclization of imine-containing precursors.

The general strategy often involves the generation of an imine or iminium ion, which then undergoes intramolecular cyclization or intermolecular reactions to build the characteristic alkaloid scaffold.

Isoindolinone and its derivatives are an important class of compounds in medicinal chemistry. nih.gov this compound serves as a direct precursor to 2-benzylisoindolin-1-one (B2481375) through hydrolysis of the imine functionality. This simple transformation provides access to a core scaffold that can be further elaborated.

The synthesis of more complex isoindolinone and phthalide (B148349) derivatives can be achieved through various synthetic strategies starting from related precursors. For instance, N-substituted 1H-isoindole-1,3(2H)-dione derivatives can be synthesized in good yields and serve as pharmacophores. nih.gov The versatility of the isoindoline core allows for the introduction of a wide range of substituents, enabling the fine-tuning of biological activity.

Intermediates in Catalytic Reduction Reactions

The imine bond of this compound is susceptible to reduction, providing a pathway to the corresponding amine, 2-benzylisoindolin-1-amine. This transformation is a fundamental process in organic synthesis and can be achieved through various catalytic methods.

Hydroboration is a powerful and versatile method for the reduction of imines to amines. nsf.gov This reaction typically involves the addition of a boron hydride reagent, such as pinacolborane (HBpin), across the C=N double bond. digitellinc.com The resulting aminoborane (B14716983) intermediate is then hydrolyzed to yield the final amine product.

The catalytic hydroboration of imines has seen significant advancements, with a shift from precious metal catalysts to more sustainable and earth-abundant base metals like iron. digitellinc.comresearchgate.net These reactions are often performed under mild conditions with low catalyst loadings. nsf.govdigitellinc.com Mechanistic studies, combining both experimental and computational approaches, have provided insights into the reaction pathways, which can vary depending on the catalyst and substrate. nih.gov For example, some reactions proceed through a Lewis acid-promoted hydride transfer, while others may involve a σ-bond metathesis pathway. nih.govresearchgate.net

Table 1: Catalysts and Conditions for Imine Hydroboration

| Catalyst System | Reagent | Conditions | Substrate Scope | Yields |

| Iron-based catalyst | HBPin | Low catalyst loading (1 mol%) | Wide range of imines | Good to excellent (46-99%) digitellinc.com |

| BH₃·SMe₂ | N/A | Catalyst- and solvent-free | N-benzylideneaniline and similar imines | Efficient nih.govresearchgate.net |

| Tris[3,5-bis(trifluoromethyl)phenyl]borane (BArF₃) | Pinacolborane (HBpin) | Boron Lewis acid-catalyzed | N-(α-methylbenzylidene)aniline | N/A nih.gov |

This table is generated based on available data and is intended for illustrative purposes.

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds and amines (or ammonia). beilstein-journals.org This process involves the in situ formation of an imine or iminium ion, which is then reduced without being isolated. beilstein-journals.org While this compound is already an imine, the principles of reductive amination are relevant to its synthesis and further transformations.

The synthesis of the parent amine, 2-benzylisoindoline, can be achieved via reductive amination of 2-formylbenzoic acid with benzylamine (B48309). The intermediate imine, this compound, is formed and subsequently reduced. A variety of reducing agents can be employed in reductive amination, including borohydride (B1222165) reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), as well as catalytic hydrogenation. beilstein-journals.org

Greener alternatives for reductive amination are being developed, utilizing reagents like zinc powder in aqueous media, which reduces the reliance on complex hydrides and chlorinated solvents. beilstein-journals.org

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Readily available, inexpensive | Can reduce aldehydes and ketones |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over carbonyls | Toxic cyanide byproduct |

| Catalytic Hydrogenation (H₂/catalyst) | Clean, high-yielding | Requires specialized equipment (hydrogenator) |

| Zinc Powder (in aqueous media) | Greener alternative, avoids complex hydrides | Can lead to hydrodimerization byproducts beilstein-journals.org |

This table provides a general overview of common reducing agents.

Despite a comprehensive search of scientific literature, no specific information was found regarding the role of This compound in multi-component reactions for accessing molecular diversity or its application in the construction of quinone imine ketals.

The performed searches on specialized chemical databases and scholarly articles did not yield any publications detailing the use of this specific compound in the requested advanced organic synthesis applications. General information on imines, multi-component reactions, and the synthesis of quinone imine ketals is available, but there is no documented evidence of "this compound" being utilized in these specific contexts.

Therefore, the requested article focusing on the applications of "this compound" in these areas cannot be generated at this time due to the absence of relevant research findings in the public domain.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies for 2-Benzylisoindolin-1-imine

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemical research. For this compound, future efforts will likely focus on advancing beyond existing catalyst-free, one-pot syntheses. While current methods offer high yields, there is a continuous drive to minimize solvent use, reduce reaction temperatures, and utilize renewable starting materials.

Key areas for future investigation include:

Flow Chemistry: The transition from batch to continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reproducibility. A continuous flow process for the synthesis of this compound would allow for precise control over reaction parameters, potentially leading to higher purity and reduced workup requirements.

Mechanochemistry: Solid-state synthesis through ball milling or other mechanochemical techniques presents an opportunity to eliminate bulk solvent usage entirely. Research into the solid-state reaction of 2-cyanobenzaldehyde (B126161), benzylamine (B48309), and a suitable coupling partner could lead to a highly sustainable and atom-economical synthetic route.

Biocatalysis: The use of enzymes to catalyze the formation of the isoindolin-1-imine core could offer unparalleled selectivity and mild reaction conditions. Future research may involve the discovery or engineering of enzymes capable of facilitating the key bond-forming steps in the synthesis of this compound.

A comparative analysis of current and potential future sustainable synthetic methodologies is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Current Status | Future Potential | Sustainability Advantages |

|---|---|---|---|

| Catalyst-Free One-Pot Synthesis | Established in solvents like ethanol (B145695) and water. | Optimization for lower energy input and broader substrate scope. | High atom economy, avoidance of toxic metal catalysts. |

| Flow Chemistry | Not yet reported. | Development of continuous manufacturing processes. | Enhanced safety, scalability, and process control. |

| Mechanochemistry | Not yet reported. | Solvent-free synthesis with minimal waste generation. | Drastic reduction in solvent use and energy consumption. |

| Biocatalysis | Not yet reported. | Highly selective and environmentally friendly synthesis. | Use of renewable catalysts under mild aqueous conditions. |

Exploration of New Reactivity Modes and Catalytic Systems for Isoindolin-1-imines

The inherent reactivity of the imine functionality within the isoindolin-1-imine scaffold is a fertile ground for discovering novel chemical transformations. While classical imine chemistry, such as hydrolysis and reduction, is expected, the unique electronic and steric environment of this heterocyclic system could enable unprecedented reactivity.

Future research in this area should explore:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of 3-substituted isoindolin-1-imines from this compound is a significant goal. Organocatalysis, which has shown promise in the synthesis of the related isoindolin-1-one (B1195906) core, could be a particularly fruitful avenue. mdpi.comnih.gov Chiral Brønsted acids or phase-transfer catalysts could be employed to control the stereochemical outcome of nucleophilic additions to the imine bond.

Transition Metal Catalysis: The isoindolin-1-imine core could serve as a novel ligand for transition metals, opening up possibilities for catalytic applications. Furthermore, transition metal-catalyzed cross-coupling reactions at various positions of the isoindoline (B1297411) ring could lead to a diverse range of functionalized derivatives.

Photoredox Catalysis: The use of visible light to initiate novel radical-based transformations of this compound is an exciting prospect. Photoredox catalysis could enable previously inaccessible bond formations and functionalizations under mild conditions.

Advanced Computational Studies for Rational Reaction Design and Optimization

Computational chemistry is an increasingly indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. For this compound, advanced computational studies can provide invaluable insights to guide experimental work.

Future computational efforts should focus on:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for the formation of this compound. nih.gov This will allow for a detailed understanding of the transition states and intermediates involved, aiding in the optimization of reaction conditions.

Catalyst Design: Computational screening of potential catalysts for novel reactions of isoindolin-1-imines can accelerate the discovery of efficient and selective catalytic systems. By modeling the interactions between the substrate, catalyst, and reagents, researchers can rationally design catalysts with improved performance.

Reactivity Prediction: In silico studies can predict the most likely sites of reactivity on the this compound molecule towards various reagents. This predictive capability can guide the exploration of new reactivity modes and the development of novel synthetic applications.

Expansion of Synthetic Applications in Complex Molecule Construction

The this compound scaffold holds significant potential as a versatile building block in the synthesis of more complex and biologically relevant molecules. The isoindoline core is a feature of numerous natural products and pharmacologically active compounds.

Future research should aim to:

Diastereoselective Reactions: The development of methods for the diastereoselective functionalization of this compound will be crucial for its application in the synthesis of complex targets with multiple stereocenters.

Tandem Reactions and Cascade Sequences: Designing one-pot reactions that involve the in situ formation and subsequent transformation of this compound can significantly streamline synthetic routes to complex molecules.

Natural Product Synthesis: The utility of this compound as a key intermediate in the total synthesis of natural products containing the isoindoline or related heterocyclic cores should be explored. This will not only showcase its synthetic value but also potentially lead to the discovery of novel biological activities.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis, paving the way for the creation of novel molecules with diverse applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.